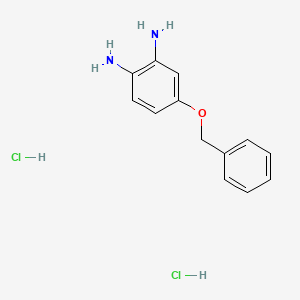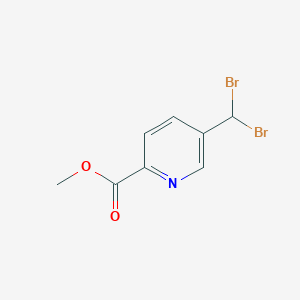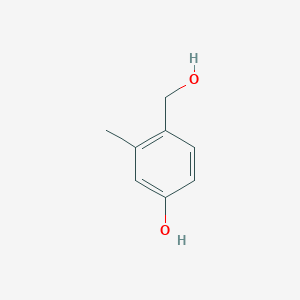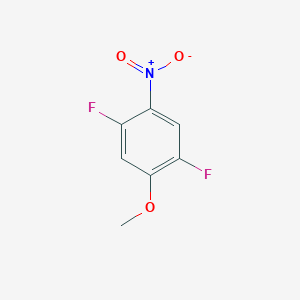
1,4-Difluoro-2-methoxy-5-nitrobenzene
Descripción general
Descripción
“1,4-Difluoro-2-methoxy-5-nitrobenzene” is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 .
Molecular Structure Analysis
The InChI code for “1,4-Difluoro-2-methoxy-5-nitrobenzene” is 1S/C7H5F2NO3/c1-13-7-3-4 (8)6 (10 (11)12)2-5 (7)9/h2-3H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Difluoro-2-methoxy-5-nitrobenzene” include a density of 1.374, a melting point of 25 °C, a boiling point of 251 ºC, a flash point of 121 ºC, and a refractive index of 1.508 .
Aplicaciones Científicas De Investigación
Chemical Reactions and Kinetics
1,4-Difluoro-2-methoxy-5-nitrobenzene is involved in a variety of chemical reactions, particularly in nucleophilic aromatic substitution (SNAr) processes. Research by Cervera et al. (1996) demonstrated the substitution reactions with thiophenoxide anion leading to predominant substitution of chlorine atoms in related compounds. These reactions are charge-controlled SNAr reactions with loosely bonded transition states (Cervera, Marquet, & Martin, 1996).
Organomercury Compounds
In the field of organometallic chemistry, derivatives of 1,4-Difluoro-2-methoxy-5-nitrobenzene have been studied for their potential in forming organomercury compounds. Deacon et al. (1984) explored the NMR spectrum of related compounds, providing insights into the molecular structure and interactions in these organomercury compounds (Deacon, Stretton, & O'Connor, 1984).
Synthesis of Novel Derivatives
Sipyagin et al. (2004) researched the synthesis of new derivatives involving 1,4-Difluoro-2-methoxy-5-nitrobenzene, focusing on introducing fluorine-containing, electron-withdrawing substituents into the aromatic ring. These syntheses pave the way for the creation of new compounds with potential applications in various fields of chemistry (Sipyagin et al., 2004).
Electron-Transfer Kinetics
The electron-transfer rate constants of nitroxide derivatives related to 1,4-Difluoro-2-methoxy-5-nitrobenzene have been investigated for their potential as electrode-active materials. Suga et al. (2004) found that these compounds could potentially be used as high power-rate electrode-active materials due to their fast electron-transfer processes (Suga, Pu, Oyaizu, & Nishide, 2004).
Molecular Structure Analysis
Studies on the molecular structures of methoxybenzene derivatives, which include compounds similar to 1,4-Difluoro-2-methoxy-5-nitrobenzene, have been conducted to understand their crystallography and hydrogen bonding patterns. Fun et al. (1997) reported the structures of three methoxybenzenes, providing insights into the molecular arrangement and intermolecular forces (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).
Photophysics and Photochemistry
The complex photophysics and photochemistry of nitroaromatic compounds, closely related to 1,4-Difluoro-2-methoxy-5-nitrobenzene, have been studied to understand their decay paths after UV absorption. Giussani and Worth (2017) characterized the main decay paths of nitrobenzene, the simplest nitroaromatic compound, using computational methods, providing insights into the photodegradation mechanisms of these compounds (Giussani & Worth, 2017).
Safety And Hazards
The safety information for “1,4-Difluoro-2-methoxy-5-nitrobenzene” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding direct skin contact and inhalation of dust, wearing appropriate protective equipment, and storing the compound away from oxidizers and combustibles .
Propiedades
IUPAC Name |
1,4-difluoro-2-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEODGYCZRSHEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617488 | |
| Record name | 1,4-Difluoro-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Difluoro-2-methoxy-5-nitrobenzene | |
CAS RN |
66684-63-7 | |
| Record name | 1,4-Difluoro-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1603424.png)
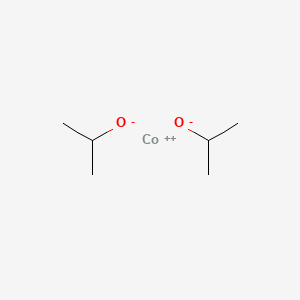
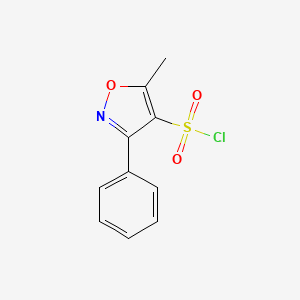
![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)
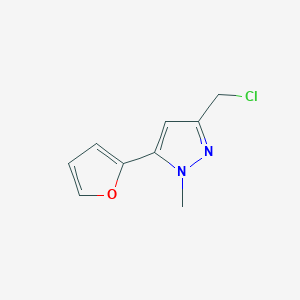
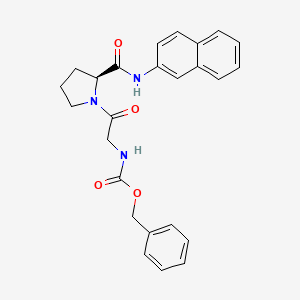
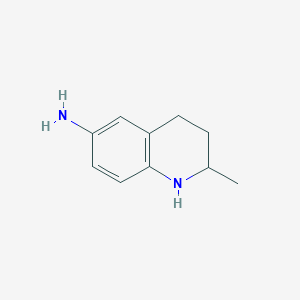
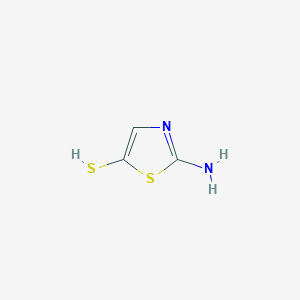
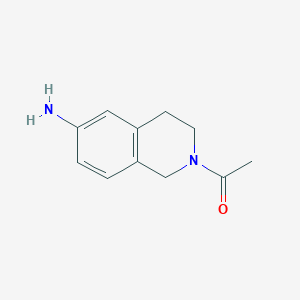
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)
